Cas no 31363-61-8 (1-(1-methyl-1H-indol-3-yl)butan-2-amine)

1-(1-Methyl-1H-indol-3-yl)butan-2-amine is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features a 1-methylindole core linked to a butan-2-amine moiety, offering versatility for further functionalization. The compound's indole scaffold is of interest due to its prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The amine group provides a reactive site for derivatization or salt formation, enhancing solubility and stability. This compound may serve as a key intermediate in the synthesis of novel therapeutic agents or as a tool for studying receptor interactions. Its well-defined structure and purity make it suitable for analytical and developmental purposes in medicinal chemistry.
1-(1-methyl-1H-indol-3-yl)butan-2-amine structure
31363-61-8 structure
Product Name:1-(1-methyl-1H-indol-3-yl)butan-2-amine
CAS No:31363-61-8
MF:C13H18N2
MW:202.295423030853
MDL:MFCD08451452
CID:5175453
PubChem ID:65810345
Update Time:2025-10-30

1-(1-methyl-1H-indol-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine, α-ethyl-1-methyl-
    • 1-(1-Methyl-1h-indol-3-yl)butan-2-amine
    • 1-(1-methyl-1H-indol-3-yl)butan-2-amine
    • MDL: MFCD08451452
    • Inchi: 1S/C13H18N2/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13/h4-7,9,11H,3,8,14H2,1-2H3
    • InChI Key: QCCHEOSPOWQOMQ-UHFFFAOYSA-N
    • SMILES: C(C1=CN(C)C2C=CC=CC1=2)C(N)CC

Computed Properties

  • Exact Mass: 202.146998583g/mol
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 31Ų

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Additional information on 1-(1-methyl-1H-indol-3-yl)butan-2-amine

Recent Advances in the Study of 1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8): A Comprehensive Research Brief

1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its role as a precursor or intermediate in the synthesis of novel psychoactive substances (NPS) and its interactions with various neurotransmitter systems. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic implications.

The compound's structural similarity to endogenous indoleamines, such as serotonin and tryptamine, has prompted investigations into its potential interactions with serotonin receptors (5-HT receptors). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-methyl-1H-indol-3-yl)butan-2-amine exhibits moderate affinity for the 5-HT2A receptor, suggesting possible psychoactive properties. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing key interactions with specific amino acid residues in the receptor's binding pocket.

In addition to its receptor interactions, recent research has explored the metabolic fate of 1-(1-methyl-1H-indol-3-yl)butan-2-amine. A 2024 paper in Drug Metabolism and Disposition identified several major metabolites formed through cytochrome P450-mediated oxidation, with the primary metabolic pathway involving hydroxylation at the butylamine side chain. These findings are particularly relevant for understanding the compound's pharmacokinetic profile and potential drug-drug interactions in clinical settings.

The synthetic routes to 1-(1-methyl-1H-indol-3-yl)butan-2-amine have also been refined in recent years. A 2023 publication in Organic Process Research & Development described an optimized three-step synthesis starting from 1-methylindole, with improved yields (78% overall) and reduced environmental impact through the use of greener solvents and catalysts. This advancement is significant for scaling up production while maintaining cost-effectiveness and sustainability.

From a regulatory perspective, the compound's emergence as a potential designer drug has prompted increased scrutiny. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) included 1-(1-methyl-1H-indol-3-yl)butan-2-amine in its 2023 early warning system report, noting its detection in several seized drug samples across Europe. Analytical methods for its identification, including GC-MS and LC-HRMS protocols, have been developed and validated by multiple forensic laboratories.

Looking forward, researchers are investigating the therapeutic potential of 1-(1-methyl-1H-indol-3-yl)butan-2-amine derivatives. Preliminary in vivo studies in rodent models suggest that certain structural analogs may exhibit antidepressant-like effects with reduced psychostimulant properties compared to the parent compound. These findings, while preliminary, highlight the compound's potential as a scaffold for developing novel CNS-active pharmaceuticals with improved safety profiles.

In conclusion, 1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8) represents a compound of growing scientific interest with implications across multiple domains, from neuroscience to medicinal chemistry and forensic science. The recent advances summarized in this brief underscore the need for continued research to fully elucidate its pharmacological properties, potential therapeutic applications, and associated risks.

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